1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a diphenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.
Attachment of the Diphenylpropanone Moiety: The final step involves the coupling of the azetidine derivative with a diphenylpropanone precursor, which can be achieved through various coupling reactions such as Suzuki–Miyaura cross-coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to form alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: The compound’s functional groups can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diphenylpropanone moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds such as 3-(pyrazol-1-yl)azetidine and other substituted azetidines share structural similarities with 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one.
Sulfonyl Compounds: Sulfone derivatives and other sulfonyl-containing compounds exhibit similar chemical reactivity and applications.
Uniqueness
This compound is unique due to its combination of an azetidine ring, a sulfonyl group, and a diphenylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-17(2)16-27(25,26)20-14-23(15-20)22(24)13-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNPCIWZDRCNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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